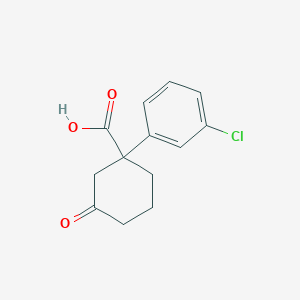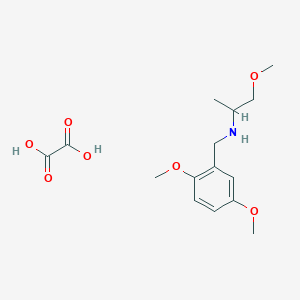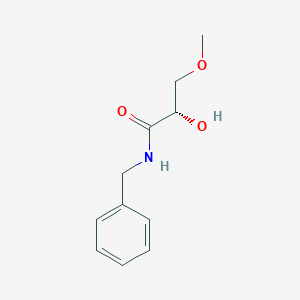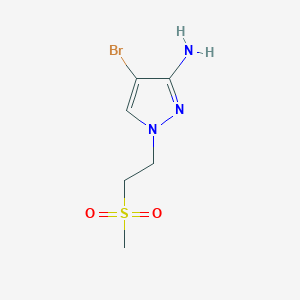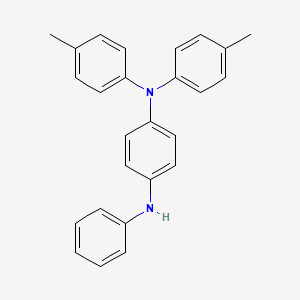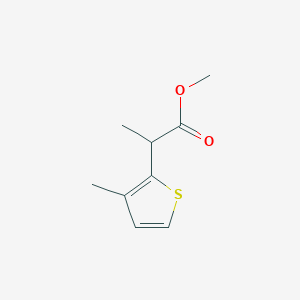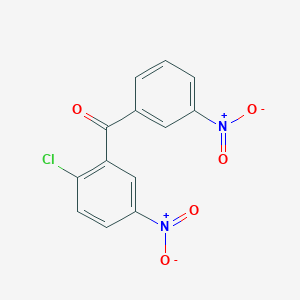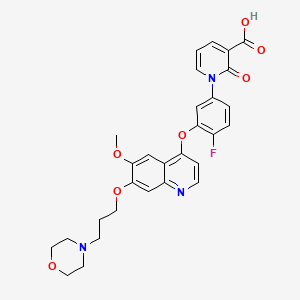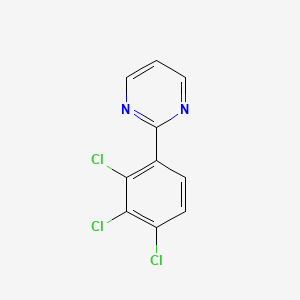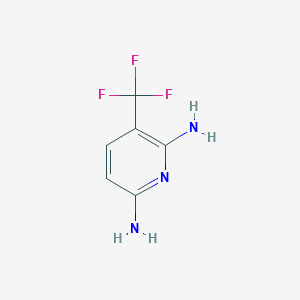
3-(Trifluoromethyl)pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C6H6F3N3 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 3-position and amino groups at the 2- and 6-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridine-2,6-diamine typically involves the introduction of the trifluoromethyl group and the amino groups onto the pyridine ring. One common method involves the reaction of 3-(Trifluoromethyl)pyridine with ammonia or an amine under suitable conditions to introduce the amino groups. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
3-(Trifluoromethyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
作用機序
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The amino groups can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3,5-diamine
- 4-(Trifluoromethyl)pyridine-2,6-diamine
- 3-(Trifluoromethyl)pyridine-4,6-diamine
Uniqueness
3-(Trifluoromethyl)pyridine-2,6-diamine is unique due to the specific positioning of the trifluoromethyl group and the amino groups on the pyridine ring. This specific arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the trifluoromethyl group at the 3-position can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C6H6F3N3 |
|---|---|
分子量 |
177.13 g/mol |
IUPAC名 |
3-(trifluoromethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-2-4(10)12-5(3)11/h1-2H,(H4,10,11,12) |
InChIキー |
XEMCJFNAPALKGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(F)(F)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


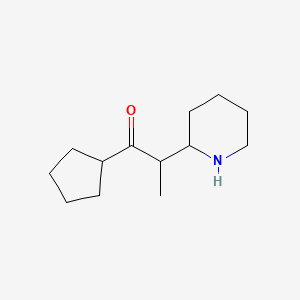
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
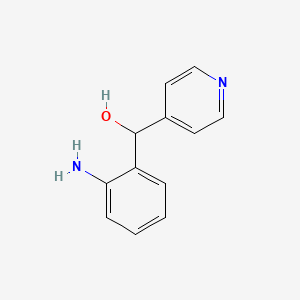
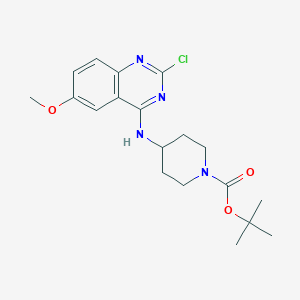
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
